molecular formula C28H42N4O9 B1670545 Difebarbamate CAS No. 15687-09-9

Difebarbamate

カタログ番号 B1670545
CAS番号: 15687-09-9
分子量: 578.7 g/mol
InChIキー: GJJRIOLBUILIGK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Difebarbamate (INN) is a tranquilizer of the barbiturate and carbamate families . It is used in Europe as a component of a combination drug formulation referred to as tetrabamate . The molecular formula of Difebarbamate is C28H42N4O9 .


Molecular Structure Analysis

The molecular structure of Difebarbamate consists of bulky butoxycarbamyolpropyl groups substituted on both nitrogens of the phenobarbital derivative . This substitution causes the compound to lose its barbiturate-like pharmacological profile . The average mass of Difebarbamate is 578.654 Da .


Physical And Chemical Properties Analysis

Difebarbamate has a molecular formula of C28H42N4O9 and an average mass of 578.654 Da . More detailed physical and chemical properties are not provided in the available resources.

科学的研究の応用

1. Predictive Validity of Animal Models in Drug Safety

Animal models have been a staple in pharmaceutical research, including the study of difebarbamate, for predicting human toxicity. However, concerns have been raised about the scientific validity of these models. Norman (2019) discusses the limitations of animal studies in accurately predicting drug safety for humans, emphasizing the need for alternative research approaches. This is particularly relevant for drugs like difebarbamate, where animal models might not fully replicate human responses (Norman, 2019).

2. Carbaryl Studies: Implications for Difebarbamate

Research on carbaryl, a carbamate insecticide, provides insights into the broader category of carbamates, including difebarbamate. Studies like those by Fattahi et al. (2012) and Marwaha (2016) have explored the effects of carbaryl on the reproductive system and genetic integrity. These studies contribute to understanding the environmental and biological impacts of carbamates, thereby informing the research and application of difebarbamate in various scientific contexts (Fattahi, Jorsaraei, & Gardaneh, 2012); (Marwaha, 2016).

3. Exploring Carbaryl's Environmental Persistence

Understanding the environmental persistence of carbamates like carbaryl is crucial for comprehending the long-term effects of difebarbamate. Sunaryani and Rosmalina (2021) developed a system dynamics model to simulate the degradation process of carbaryl in soil and water. This study aids in assessing the environmental impact of carbamates and can be used to predict similar behaviors in difebarbamate (Sunaryani & Rosmalina, 2021).

特性

IUPAC Name

[1-butoxy-3-[3-(3-butoxy-2-carbamoyloxypropyl)-5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl]propan-2-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N4O9/c1-4-7-14-38-18-21(40-25(29)35)16-31-23(33)28(6-3,20-12-10-9-11-13-20)24(34)32(27(31)37)17-22(41-26(30)36)19-39-15-8-5-2/h9-13,21-22H,4-8,14-19H2,1-3H3,(H2,29,35)(H2,30,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJRIOLBUILIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(CN1C(=O)C(C(=O)N(C1=O)CC(COCCCC)OC(=O)N)(CC)C2=CC=CC=C2)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864624
Record name (5-Ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinane-1,3-diyl)bis(3-butoxypropane-1,2-diyl) dicarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difebarbamate

CAS RN

15687-09-9
Record name Difebarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15687-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difebarbamate [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-Ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinane-1,3-diyl)bis(3-butoxypropane-1,2-diyl) dicarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difebarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.147
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIFEBARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EE4K616KK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Difebarbamate
Reactant of Route 2
Reactant of Route 2
Difebarbamate
Reactant of Route 3
Difebarbamate
Reactant of Route 4
Reactant of Route 4
Difebarbamate
Reactant of Route 5
Reactant of Route 5
Difebarbamate
Reactant of Route 6
Reactant of Route 6
Difebarbamate

Citations

For This Compound
120
Citations
J Vachta, K Valter, B Siegfried - European journal of drug metabolism and …, 1990 - Springer
… We did not find even traces of these substances in relative fractions of separated extract and we conclude that N-dealkylation of difebarbamate does not take place in humans even after …
Number of citations: 1 link.springer.com
Y Horsmans, D Lannes, D Pessayre, D Larrey - Journal of hepatology, 1994 - Elsevier
Drug hepatotoxicity is partially determined by genetic factors involved in drug metabolism, which may involve the debrisoquine oxidation polymorphism mediated by cytochrome (CYP) …
Number of citations: 40 www.sciencedirect.com
R Buchet, H Bill, B Siegfried - Spectrochimica Acta Part A: Molecular …, 1982 - Elsevier
… Phenobarbital, difebarbamate, febarbamate and tetrabamate were obtained from SAPOS Geneva as white powders. The tetrabamate prepared through an anorganic synthesis is a laque …
Number of citations: 5 www.sciencedirect.com
JF Cadranel - Reactions, 1999 - Springer
The first patient was admitted to hospital with acute hepatitis after approximately 4 months’ treatment with ‘Atrium’1200 mg/day and paroxetine 20 mg/day. Laboratory tests showed the …
Number of citations: 0 link.springer.com
HJ Aubin, F Goldenberg, S Tilikete… - Human …, 1996 - Wiley Online Library
… Tetrabamate is a molecular complex composed of febarbamate, difebarbamate and phenobarbital (respectively 150, 105 and 45 mg for 300 mg of tetrabamate). We made the …
Number of citations: 2 onlinelibrary.wiley.com
S Durdaği - Turkish Journal of Biology, 2020 - journals.tubitak.gov.tr
… Although average MM/GBSA score of Difebarbamate is slightly decreased at the long MD simulations compared to short simulation, it has still similar range of MM/GBSA score with …
Number of citations: 24 journals.tubitak.gov.tr
J Dumortier, B Bellemin, P Jacob, F Berger… - European journal of …, 2000 - journals.lww.com
… molecular complex containing fcbarbamate, difebarbamate and phenobarbital. This drug was first … : Atrium" 100 (one capsule containing 50 mg febarbamate, 35 mg difebarbamate and …
Number of citations: 7 journals.lww.com
P Medilanski, J Corthay, A Benakis - Arzneimittel-forschung, 1979 - europepmc.org
Tetrabamate (Atrium) and Complexe 1656, two psychosedative drugs, are complexes formed by phenobarbital with its N-substituted derivatives. We have studied the induction effect of …
Number of citations: 3 europepmc.org
D Barcat - Reactions, 1999 - Springer
… His concomitant medications at the time were omeprazole and a combination of febarbamate, difebarbamate and phenobarbital. The man was hospitalised with atrial fibrillation a few …
Number of citations: 0 link.springer.com
D Binder, R Jost, R Flury, F Salomon - Schweizerische …, 1995 - europepmc.org
Tetrabamate (Atrium), a composite preparation of phenobarbital, difebarbamate and febarbamate, is widely used to reduce ethanol withdrawal symptoms such as tremor, agitation and …
Number of citations: 2 europepmc.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。